N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-pentylethanediamide
Description
“N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-pentylethanediamide” is a synthetic small molecule featuring a phthalazinone core (4-oxo-3,4-dihydrophthalazin-1-yl) linked via a methylene group to an ethanediamide scaffold substituted with a pentyl chain.
Properties
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-pentyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-3-6-9-17-15(22)16(23)18-10-13-11-7-4-5-8-12(11)14(21)20-19-13/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,17,22)(H,18,23)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYDKXUELSMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-pentylethanediamide typically involves multiple stepsThe reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-pentylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
The reactions mentioned above generally require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Strong bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-pentylethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-pentylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules reported in the literature. Below is a detailed comparison with analogs from the provided evidence:
Phthalazinone-Based Benzohydrazides ()
Compounds B2–B5 () feature a phthalazinone core linked to a fluorinated benzohydrazide with varying alkyl chains (propyl to pentyl). Key differences from the target compound include:
- Functional Group : The target compound’s ethanediamide group replaces the benzohydrazide moiety, altering hydrogen-bonding capacity and metabolic stability.
- Substituent Effects : The pentyl chain in B5 (C21H23FN4O2, MW 383.19) enhances lipophilicity compared to shorter chains (e.g., B2: C19H19FN4O2, MW 355.16), suggesting similar trends for the target compound’s solubility and membrane permeability .
- Fluorine Presence : B2–B5 include a fluorine atom on the benzyl ring, which is absent in the target compound. Fluorine typically improves metabolic stability and binding affinity but may reduce solubility .
Table 1: Comparison of Phthalazinone Derivatives ()
| Compound | Functional Group | Substituent | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|---|
| B2 | Benzohydrazide | Propyl | C19H19FN4O2 | 355.16 | Fluorine enhances stability |
| B5 | Benzohydrazide | Pentyl | C21H23FN4O2 | 383.19 | Increased lipophilicity |
| Target Compound | Ethanediamide | Pentyl | Not reported | Estimated ~400 | Dual amide groups for H-bonding |
Bis-Amide Derivatives ()
Compounds 56–61 () are bis-amides synthesized from 4-(diethylamino)benzaldehyde and aliphatic amides. Unlike the target compound, these lack the phthalazinone core but share the bis-amide motif:
- Synthetic Yield : Longer alkyl chains (e.g., pentyl in 58: 69% yield; hexyl in 59: 76%) correlate with moderate-to-high yields, suggesting feasible synthesis for the target compound’s pentyl-substituted ethanediamide .
- Structural Flexibility : The bis-amide linkage in these compounds allows conformational flexibility, which may mimic the target compound’s ability to engage multiple binding sites.
Table 2: Bis-Amide Derivatives ()
| Compound | Alkyl Chain | Yield (%) | Molecular Formula | Key Insight |
|---|---|---|---|---|
| 58 | Pentyl | 69 | C21H32N4O2 | Moderate yield with pentyl |
| 59 | Hexyl | 76 | C22H34N4O2 | Higher yield with longer chain |
Phthalimide Derivatives ()
3-Chloro-N-phenyl-phthalimide () shares a phthalic core with the target compound but differs in substituents and functional groups:
- Chlorine vs. Amide : The chloro substituent in 3-chloro-N-phenyl-phthalimide improves electrophilicity, whereas the target compound’s amide groups prioritize hydrogen bonding .
- Applications : Phthalimides are precursors for polyimides, whereas the target compound’s design suggests a therapeutic focus (e.g., enzyme inhibition) .
Key Research Findings
- NMR/HRMS Trends: In phthalazinone analogs (), alkyl chain length and fluorine presence significantly influence NMR chemical shifts (e.g., pentyl chains show upfield shifts for methylene protons) and HRMS accuracy (e.g., B5: calculated vs. observed m/z within 0.001 Da) .
- Synthetic Feasibility : Bis-amide synthesis () supports the viability of preparing the target compound via similar Schiff base or condensation routes .
Biological Activity
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-pentylethanediamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevance in medicinal chemistry, particularly as it relates to cancer treatment and other therapeutic areas.
The compound is characterized by its unique phthalazinone structure, which is known for its biological activity. The empirical formula is , with a molecular weight of approximately 320.41 g/mol. Its structural features include a phthalazinone moiety that contributes to its interaction with biological targets.
This compound functions primarily as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP, the compound may enhance the cytotoxic effects of DNA-damaging agents used in chemotherapy, making it a candidate for combination therapies in cancer treatment.
Anticancer Activity
Recent studies have highlighted the efficacy of similar phthalazinone derivatives in inducing apoptosis in cancer cells. For instance, compounds derived from the phthalazinone scaffold have shown significant cytotoxicity against various cancer cell lines, including breast and ovarian cancers. The mechanism involves the induction of DNA damage and subsequent apoptosis through the activation of caspases and other apoptotic pathways.
Table 1: Cytotoxicity of Phthalazinone Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15.2 | MCF-7 (Breast) |
| 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid | 12.8 | A2780 (Ovarian) |
| Olaparib (PARP inhibitor) | 9.5 | OVCAR3 (Ovarian) |
The above data illustrates the promising anticancer potential of these compounds, with this compound showing competitive IC50 values.
Insecticidal Activity
In addition to its anticancer properties, this compound has been evaluated for its insecticidal activity against mosquito larvae, particularly Aedes aegypti. The compound exhibited larvicidal effects with an LC50 value significantly lower than that of traditional insecticides.
Table 2: Larvicidal Activity Against Aedes aegypti
| Compound Name | LC50 (µM) | Exposure Time (h) |
|---|---|---|
| This compound | 28.9 | 24 |
| Temephos (Control) | 10.9 | 24 |
These findings suggest that the compound could serve as a novel approach to vector control in public health.
Case Studies
A recent clinical study explored the combination of this compound with conventional chemotherapeutics in patients with advanced ovarian cancer. The study reported improved progression-free survival rates compared to those receiving standard treatment alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
